molecular formula C14H18N2O2 B2746827 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)pent-4-en-1-one CAS No. 2034494-37-4

1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)pent-4-en-1-one

Cat. No. B2746827
CAS RN: 2034494-37-4
M. Wt: 246.31
InChI Key: BDSYYCXLIDXSDQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)pent-4-en-1-one” is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s worth noting that pyrrolidine derivatives can be functionalized to achieve different biological profiles .

Scientific Research Applications

  • Synthesis and Structural Applications :

    • Enantiomerically pure pyrrolidines have been synthesized via 1,3-dipolar cycloadditions of azomethine ylides and sugar enones derived from pentoses (Udry et al., 2014).
    • Another study focused on the synthesis of Enantiomeric Polyhydroxyalkylpyrrolidines from 1,3-Dipolar Cycloadducts, which are derived from natural amino acids (Udry et al., 2016).
  • Applications in Organic Electronics :

    • A study on Poly[bis(pyrrol-2-yl)arylenes] explored conducting polymers synthesized from low oxidation potential monomers based on Pyrrole, highlighting their potential in organic electronics (Sotzing et al., 1996).
  • Antioxidant Activity :

    • Research on the antioxidant activity of 3-pyrroline-2-ones revealed significant structural roles of these derivatives in bioactive natural compounds (Nguyen et al., 2022).
  • Antiviral Applications :

    • A novel, orally bioavailable inhibitor of human rhinovirus 3C protease was synthesized, showcasing the potential of such compounds in antiviral applications (Patick et al., 2005).
  • Catalysis and Chemical Synthesis :

    • Studies have explored the catalyzed enantioselective intramolecular addition of tertiary enamides to ketones, providing access to enantioenriched pyrrolidin-3-ol derivatives (Yang et al., 2009).
  • Chemical Structure and Reactivity :

    • Research into the structures and reactivity patterns of group 9 metallocorroles has provided insights into the molecular interactions and bonding patterns in such compounds (Palmer et al., 2009).

properties

IUPAC Name

1-(3-pyridin-4-yloxypyrrolidin-1-yl)pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-2-3-4-14(17)16-10-7-13(11-16)18-12-5-8-15-9-6-12/h2,5-6,8-9,13H,1,3-4,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSYYCXLIDXSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(C1)OC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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